6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
CAS No.: 338978-84-0
Cat. No.: VC6569176
Molecular Formula: C20H13Cl3N2O
Molecular Weight: 403.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338978-84-0 |
|---|---|
| Molecular Formula | C20H13Cl3N2O |
| Molecular Weight | 403.69 |
| IUPAC Name | 6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
| Standard InChI | InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2 |
| Standard InChI Key | PFSIXAQZGHWYFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole, reflects its intricate structure. The benzimidazole core is substituted at the 1-position with a 4-chlorobenzyloxy group, at the 2-position with a 4-chlorophenyl ring, and at the 6-position with a chlorine atom. The SMILES notation provides a precise representation of its connectivity, highlighting the three chlorine atoms at distinct aromatic positions.
Physical Properties
While solubility data remain unspecified in available literature, the compound’s molecular weight (403.69 g/mol) and halogen-rich structure suggest limited aqueous solubility, a common trait among polyhalogenated aromatics. The InChIKey facilitates digital tracking and database integration, critical for computational studies. Comparative analysis with simpler benzimidazoles, such as 2-(4-chlorobenzyl)benzimidazole (CAS 5468-66-6), reveals that the additional chlorine substituents in the target compound significantly increase its molecular weight and likely alter its crystallinity and melting behavior .
Synthesis and Preparation Methods
Industrial Considerations
Scalable production would necessitate optimization of reaction parameters (e.g., temperature, solvent selection) to maximize yield and purity. Continuous-flow reactors could mitigate challenges associated with exothermic intermediates, though no industrial-scale data are publicly available for this specific compound.
Chemical Reactivity and Stability
Halogen-Directed Reactivity
The three chlorine atoms present distinct reactivity profiles:
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Aromatic Chlorines: Resistant to nucleophilic substitution under standard conditions due to electron withdrawal by adjacent groups.
-
Benzyloxy Chlorine: Potentially susceptible to displacement in the presence of strong nucleophiles (e.g., amines) under high-temperature conditions .
Stability Profile
The compound’s stability is influenced by its halogen content. Accelerated degradation studies under UV light or oxidative conditions are warranted to assess photolytic and oxidative decomposition pathways, which are critical for storage and handling protocols.
Applications in Scientific Research
Medicinal Chemistry
This compound serves as a versatile building block for developing kinase inhibitors or antimicrobial agents. Its halogen-rich structure enables facile derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid generation of analog libraries .
Materials Science
Chlorinated benzimidazoles have been explored as ligands in coordination polymers. The rigid aromatic system and halogen substituents in this compound could stabilize metal-organic frameworks (MOFs) with unique gas adsorption properties.
Comparison with Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 2-(4-Chlorobenzyl)benzimidazole | 5468-66-6 | Lacks 6-chloro and 4-chlorophenyl groups | |
| 6-Chloro-2-phenyl-1H-benzimidazole | 4926-65-2 | No benzyloxy substitution |
The target compound’s additional chlorine atoms and benzyloxy group confer distinct electronic and steric properties compared to simpler analogues, potentially enhancing its biological activity and chemical stability .
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